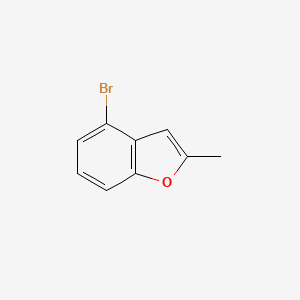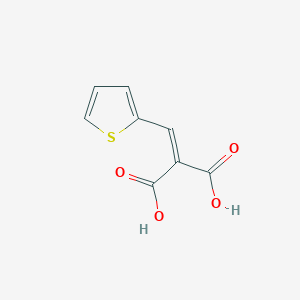
2-(2-Thienylmethylene)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Thienylmethylene)malonic acid is a chemical compound with the molecular formula C8H6O4S . It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 1 Thiophene .
Synthesis Analysis
The synthesis of malonic acid derivatives, such as this compound, can be achieved through the Malonic Ester Synthesis . This process involves five separate reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, and acidic hydrolysis of the ester to give a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound includes a total of 19 bonds, 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 Thiophene(s) .Chemical Reactions Analysis
The chemical reactions involving malonic acid derivatives, such as this compound, can be understood through the Knoevenagel Condensation . This process involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.2 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .科学的研究の応用
Polythiophene Derivatives
Poly(2-thiophen-3-yl-malonic acid), a derivative of 2-(2-Thienylmethylene)malonic acid, has been synthesized and characterized. This material has interesting properties such as solubility in aqueous base solution, thermal stability, and semiconductor-like electrical conductivity. It shows potential applications in fields like selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses (Bertran et al., 2010).
Push-Pull Molecules
This compound derivatives have been used in the design of model push-pull molecules. These molecules, with systematically varied malonic acid-derived peripheral acceptors, show promise in the study of electron-withdrawing abilities, which is crucial for understanding structure-property relationships in various chemical applications (Klikar et al., 2017).
Reactive Extraction of Malonic Acid
Malonic acid, a carboxylic acid related to this compound, is essential in deriving higher-order carboxylic compounds. Studies on the reactive extraction of malonic acid can lead to advancements in the recovery of malonic acid from fermentation broth or dilute aqueous streams, which is significant for industrial chemical processes (Dhongde et al., 2019).
Synthesis of Novel Heterocyclic Acids
Research has been conducted on the solid-supported synthesis of novel heterocyclic acids using malonic acid and derivatives. These acids, synthesized under microwave irradiations in solvent-free conditions, have applications in the field of organic synthesis and medicinal chemistry (Mishra, 2013).
Safety and Hazards
将来の方向性
Research into malonic acid derivatives, such as 2-(2-Thienylmethylene)malonic acid, has shown promise in the development of novel anti-HIV agents . Additionally, a novel artificial synthetic pathway for producing malonic acid from renewable resources has been designed, which could have implications for the production of this compound in the future .
作用機序
Target of Action
The primary target of 2-(2-Thienylmethylene)malonic acid is the enolate anion . This compound is involved in the alkylation of enolate ions , a process that forms a new carbon-carbon bond . The enolate anion attacks an alkyl halide, leading to the formation of carboxylic acids via the malonic ester synthesis .
Mode of Action
This compound interacts with its targets through a process known as decarboxylation . This process involves the loss of CO2 from beta-keto acids and malonic acids . During decarboxylation, an α-hydrogen is replaced with an alkyl group . This reaction results in the formation of an α-alkyl carboxylic acid and carbon dioxide (CO2) .
Biochemical Pathways
The compound affects the malonic ester synthesis pathway . This pathway involves the alkylation of enolate ions, leading to the formation of carboxylic acids . The malonic ester synthesis pathway is a key process in the production of a wide variety of carboxylic acids .
Result of Action
The result of the action of this compound is the formation of α-alkyl carboxylic acids . These acids are formed through the process of decarboxylation, where an α-hydrogen is replaced with an alkyl group . This process also results in the release of carbon dioxide (CO2) .
生化学分析
Biochemical Properties
It is known that malonic acid derivatives can be involved in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation
Subcellular Localization
It is possible that this compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles
特性
IUPAC Name |
2-(thiophen-2-ylmethylidene)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-4H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHWRNVTYSXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
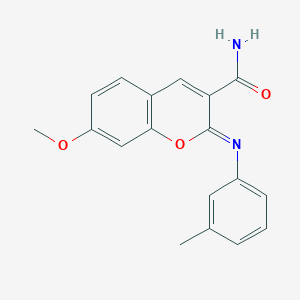
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)

![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)
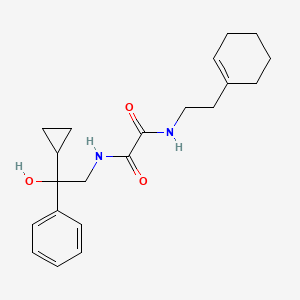
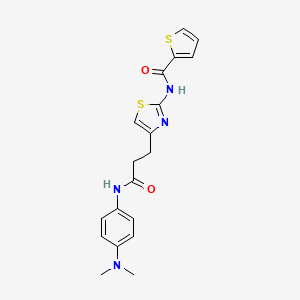
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)
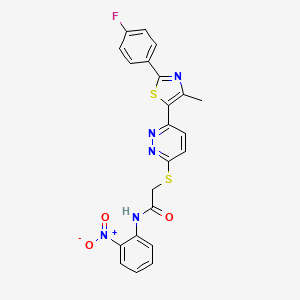
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)
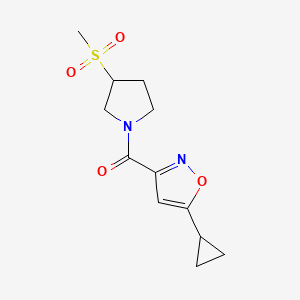
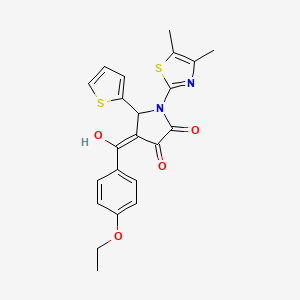
![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)
